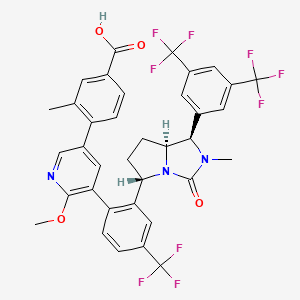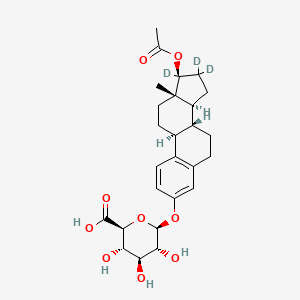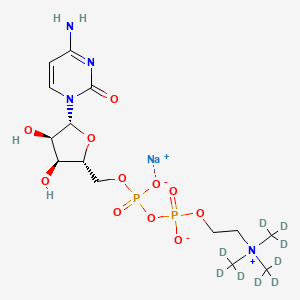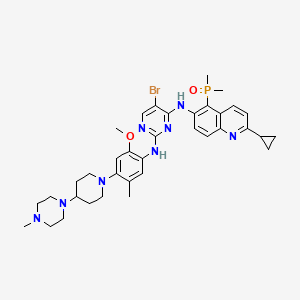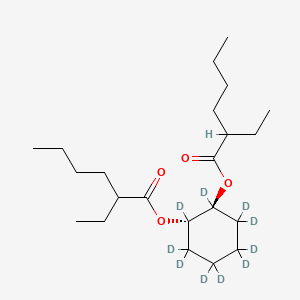
Melatein X-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melatein X-d10 is an isotope-labeled analogue of Melatein X, with the molecular formula C22H30D10O4 and a molecular weight of 378.61. This compound is known for its potential to inhibit melanogenesis in murine B16 melanoma and UV-induced pigmentation .
Analyse Chemischer Reaktionen
Melatein X-d10, like its non-labeled counterpart, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Melatein X-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential to inhibit melanogenesis in murine B16 melanoma cells, making it a valuable tool in dermatological research.
Medicine: Explored for its potential therapeutic effects in conditions related to pigmentation and melanoma.
Industry: Utilized in the development of cosmetic products aimed at reducing UV-induced pigmentation
Wirkmechanismus
The mechanism of action of Melatein X-d10 involves its interaction with molecular targets involved in melanogenesis. It is believed to inhibit the activity of enzymes such as tyrosinase, which plays a crucial role in the production of melanin. By inhibiting these enzymes, this compound reduces the synthesis of melanin, thereby decreasing pigmentation .
Vergleich Mit ähnlichen Verbindungen
Melatein X-d10 can be compared with other similar compounds such as:
Melatein X: The non-labeled version of this compound, which also inhibits melanogenesis.
Melatonin: A well-known compound with antioxidant and anti-inflammatory properties, used in various therapeutic applications.
Phytomelatonin: A plant-derived analogue of melatonin with similar biological activities. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise studies in research applications .
Eigenschaften
Molekularformel |
C22H40O4 |
|---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
[(1S,6S)-1,2,2,3,3,4,4,5,5,6-decadeuterio-6-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate |
InChI |
InChI=1S/C22H40O4/c1-5-9-13-17(7-3)21(23)25-19-15-11-12-16-20(19)26-22(24)18(8-4)14-10-6-2/h17-20H,5-16H2,1-4H3/t17?,18?,19-,20-/m0/s1/i11D2,12D2,15D2,16D2,19D,20D |
InChI-Schlüssel |
UMWXFKYUWJOQLH-PXRLCTBLSA-N |
Isomerische SMILES |
[2H][C@]1([C@@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)C(=O)OC1CCCCC1OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
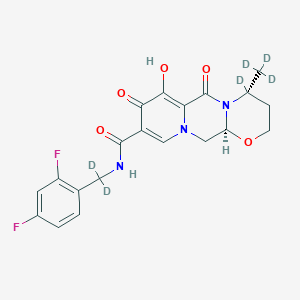
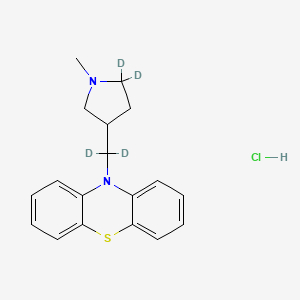
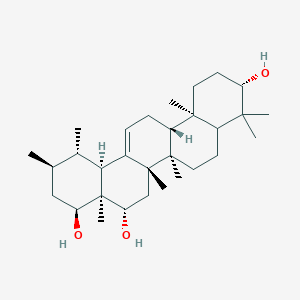
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
